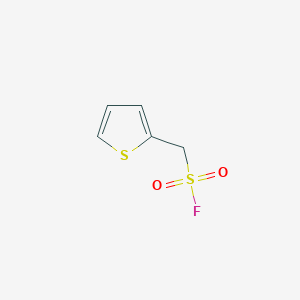
(Thiophen-2-yl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Thiophen-2-yl)methanesulfonyl fluoride” is a chemical compound with the CAS Number: 2138273-97-7 . It has a molecular weight of 180.22 and is typically stored at temperatures below -10°C . The compound is a powder in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C5H5FO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
“this compound” is a powder with a melting point of 30-33°C . It is stored at temperatures below -10°C .Applications De Recherche Scientifique
Enzymatic Inhibition and Reaction Rate Acceleration
(Thiophen-2-yl)methanesulfonyl fluoride is explored in biochemical contexts, particularly concerning its interaction with enzymes. Kitz and Wilson (1963) examined its role as an oxydiaphoric inhibitor of acetylcholinesterase, highlighting how it reacts with the enzyme to produce a methanesulfonyl enzyme derivative. Their research indicated that certain substituted ammonium ions could significantly accelerate the reaction rate, enhancing our understanding of enzyme-inhibitor interactions (Kitz & Wilson, 1963).
Fluoride's Effects on Methanesulfonates
Greenspan and Wilson (1970) studied the impact of fluoride on the reactions of methanesulfonates with acetylcholinesterase, where methanesulfonyl fluoride acts with the enzyme to form an inactive derivative. Their findings showed that fluoride inhibits sulfonylation but does not affect desulfonylation, suggesting a nuanced role of fluoride in these biochemical processes (Greenspan & Wilson, 1970).
Synthesis of Vinyl Fluorides
McCarthy et al. (1990) described a new route to vinyl fluorides via the Horner-Wittig reaction, using derivatives of this compound. This methodology highlights its significance in creating α-fluoro-α,β-unsaturated sulfones and ultimately vinyl fluorides, offering a versatile approach to synthesizing fluorinated compounds (McCarthy et al., 1990).
Electrochemical Synthesis of Sulfonyl Fluorides
Laudadio et al. (2019) reported an environmentally friendly electrochemical approach to prepare sulfonyl fluorides, using thiols or disulfides with potassium fluoride. This method, leveraging this compound derivatives, underscores the compound's adaptability in synthesizing crucial sulfonyl fluoride groups through sustainable processes (Laudadio et al., 2019).
Safety and Hazards
“(Thiophen-2-yl)methanesulfonyl fluoride” is labeled with the GHS05 pictogram, indicating that it is corrosive . The compound has the signal word “Danger” and is associated with Hazard Statement H314 . Precautionary statements associated with the compound include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 .
Orientations Futures
While specific future directions for “(Thiophen-2-yl)methanesulfonyl fluoride” are not mentioned in the retrieved data, thiophene derivatives are gaining attention in the field of chemosensors . Their exceptional photophysical properties make them suitable for the detection of various analytes in aqueous and biological systems .
Analyse Biochimique
Biochemical Properties
It is known that thiophene-based analogs are of interest to scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Cellular Effects
It is known that methanesulfonyl fluoride, a related compound, is a potent inhibitor of acetylcholinesterase (AChE), the enzyme that regulates acetylcholine, an important neurotransmitter in both the central and peripheral nervous systems .
Molecular Mechanism
It is known that methanesulfonyl fluoride, a related compound, inhibits acetylcholinesterase (AChE) by binding to the active site of the enzyme .
Propriétés
IUPAC Name |
thiophen-2-ylmethanesulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FO2S2/c6-10(7,8)4-5-2-1-3-9-5/h1-3H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSUYRLHPSOBDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CS(=O)(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B2752985.png)

![1,9,10,11,12,12-Hexachloro-5-oxatetracyclo[7.2.1.0^{2,8}.0^{4,6}]dodec-10-ene-3,7-dione](/img/structure/B2752989.png)
![N,N-dibenzyl-3-ethyl-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3]oxazocine-5-carboxamide](/img/structure/B2752990.png)
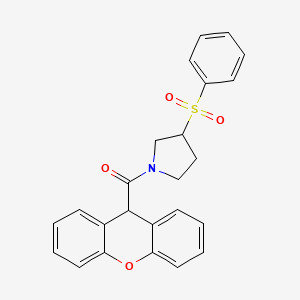
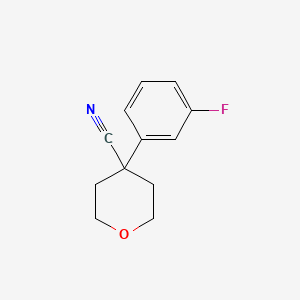


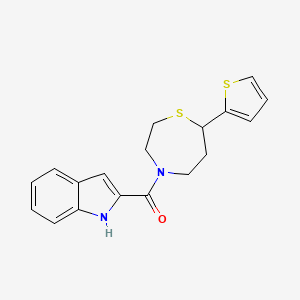
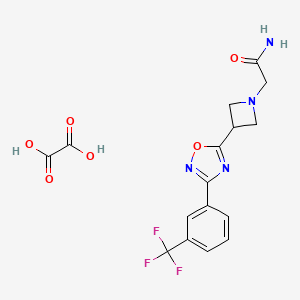
![Tricyclo[3.3.1.02,7]nonan-6-ol](/img/structure/B2753000.png)
![2-{[3-(2-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2753001.png)
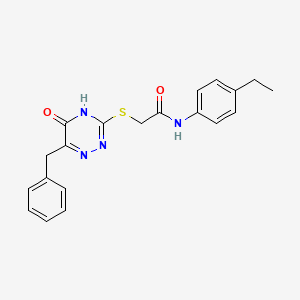
![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2753007.png)